molecular formula C8H12F3NS B12833319 1-(1-Azepanyl)-2,2,2-Trifluoroethanethione

1-(1-Azepanyl)-2,2,2-Trifluoroethanethione

Cat. No.: B12833319
M. Wt: 211.25 g/mol
InChI Key: URVLWEKLYIXYDV-UHFFFAOYSA-N
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Description

1-(1-Azepanyl)-2,2,2-trifluoroethanethione is a sulfur-containing heterocyclic compound featuring a seven-membered azepanyl ring linked to a trifluoroethanethione moiety. The thione group (C=S) replaces the traditional ketone carbonyl (C=O), significantly altering its electronic and steric properties.

Properties

Molecular Formula

C8H12F3NS

Molecular Weight

211.25 g/mol

IUPAC Name

1-(azepan-1-yl)-2,2,2-trifluoroethanethione

InChI

InChI=1S/C8H12F3NS/c9-8(10,11)7(13)12-5-3-1-2-4-6-12/h1-6H2

InChI Key

URVLWEKLYIXYDV-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=S)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Azepanyl)-2,2,2-Trifluoroethanethione typically involves the reaction of azepane with trifluoroethanethione under controlled conditions. The process may include:

    Step 1: Formation of the azepane ring through cyclization reactions involving appropriate precursors.

    Step 2: Introduction of the trifluoromethylthione group via nucleophilic substitution reactions, often using trifluoromethylthiolating agents.

    Reaction Conditions: These reactions are generally carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation, with temperatures ranging from -78°C to room temperature, depending on the specific reagents and solvents used.

Industrial Production Methods: In an industrial setting, the production of 1-(1-Azepanyl)-2,2,2-Trifluoroethanethione may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Azepanyl)-2,2,

Comparison with Similar Compounds

Comparison with Similar Compounds

The uniqueness of 1-(1-Azepanyl)-2,2,2-trifluoroethanethione is best understood through comparisons with structurally related compounds, focusing on functional groups, substitution patterns, and biological implications. Below is a detailed analysis:

Functional Group Comparisons

  • Thione vs. Ketone: Replacing the carbonyl oxygen with sulfur reduces electrophilicity at the carbon center, making thiones less reactive toward nucleophiles compared to ketones (e.g., 1-(1-Azepanyl)-2,2,2-trifluoroethanone). This difference impacts their roles in synthetic pathways and biological interactions. Thiones may exhibit unique binding modes with enzymes or receptors due to sulfur’s polarizability and larger atomic radius .
  • Trifluoromethyl Group: The CF₃ group in the target compound enhances lipophilicity and metabolic stability, similar to trifluoroethanone derivatives like 1-(4-Chlorophenyl)-2,2-difluoroethanone.

Structural Analogues

  • Azepanyl vs. Piperidinyl/Pyrrolidinyl :
    The seven-membered azepanyl ring offers greater conformational flexibility compared to six-membered piperidinyl (e.g., 2-(piperazin-1-yl)ethan-1-ol) or five-membered pyrrolidinyl rings. This flexibility can influence binding affinity in biological systems, as seen in analogues like 2-({1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one .

  • Substituent Position Effects: Para-substituted derivatives (e.g., 1-(4-Chlorophenyl)-2,2-difluoroethanone) often exhibit higher symmetry and crystallinity compared to ortho/meta-substituted analogues. In the target compound, the azepanyl group’s placement adjacent to the thione may create steric hindrance, altering reactivity .

Stability and Reactivity

  • Oxidative Stability :
    Thiones are generally more oxidation-prone than ketones, which could limit their utility in oxidative environments. However, the electron-withdrawing CF₃ group may mitigate this by stabilizing the thione moiety .
  • Electronic Effects: The trifluoromethyl group withdraws electron density, reducing the basicity of the azepanyl nitrogen compared to non-fluorinated amines (e.g., 1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethanone) .

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